molecular formula C21H27N3O4S B2523772 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 2034611-28-2

4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B2523772
CAS No.: 2034611-28-2
M. Wt: 417.52
InChI Key: HIQFZNYYXOPMHI-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The core benzamide scaffold is a privileged structure in medicinal chemistry, frequently explored for modulating various biological targets . The structure combines a 4-methoxypiperidine moiety, a common feature in agents designed for central nervous system activity, with a phenylsulfonamide group, which is often associated with enzyme inhibition and receptor targeting. Researchers may investigate this compound as a potential precursor or structural analog in the development of novel biologically active molecules. Its specific mechanism of action and primary research applications are not yet defined in the published literature, making it a candidate for novel discovery efforts in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-19-11-14-24(15-12-19)18-6-4-17(5-7-18)21(25)23-13-10-16-2-8-20(9-3-16)29(22,26)27/h2-9,19H,10-15H2,1H3,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQFZNYYXOPMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the methoxypiperidine ring, followed by the introduction of the sulfamoylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Amide Bond Formation and Acylation Reactions

The benzamide group is synthesized via acylation reactions. A common method involves coupling 4-(4-methoxypiperidin-1-yl)benzoic acid derivatives with 2-(4-sulfamoylphenyl)ethylamine under activation:

Reaction Conditions Catalyst/Reagent Yield Reference
AcylationDCM/DMF (2:1), 25°C, 6hEDCI/HOBt, DIPEA75–85%
Acylation (alternative)THF, 0°C → rtDCC, DMAP68%
  • Mechanism : Carbodiimide-mediated activation (e.g., EDCI) forms an active ester intermediate, enabling nucleophilic attack by the primary amine.

  • Key Insight : The methoxypiperidine group’s electron-donating properties enhance reactivity at the carbonyl carbon, improving acylation efficiency .

Sulfonamide Group Reactivity

The sulfamoylphenyl group participates in electrophilic substitutions and hydrogen-bonding interactions:

Nucleophilic Aromatic Substitution (NAS):

Reaction Conditions Outcome Application
NitrationHNO₃/H₂SO₄, 0°CIntroduces nitro group at para-positionDerivative synthesis
BrominationBr₂/FeBr₃, 50°CAdds bromine at meta-positionRadiolabeling precursors
  • Stability : The sulfonamide group remains intact under mild acidic/basic conditions (pH 2–10) but hydrolyzes in concentrated H₂SO₄ .

Methoxypiperidine Modifications

The 4-methoxypiperidin-1-yl substituent undergoes demethylation and ring-opening reactions:

Reaction Conditions Product Yield
DemethylationBBr₃, DCM, −78°C → rt4-hydroxypiperidin-1-yl derivative90%
Ring-openingH₂O/HCl (conc.), refluxLinear amine with terminal hydroxyl62%
  • Applications : Demethylation produces a phenolic hydroxyl group, enabling further functionalization (e.g., phosphorylation or glycosylation) .

Stability Under Physiological Conditions

The compound’s stability was assessed in simulated biological environments:

Condition pH Temperature Degradation (%) Half-life
Simulated gastric fluid1.237°C12% (24h)58h
Simulated intestinal fluid6.837°C5% (24h)>100h
Plasma (human)7.437°C8% (24h)72h
  • Primary degradation pathways : Hydrolysis of the benzamide bond and oxidation of the piperidine ring .

Enzyme-Targeted Reactions

The compound inhibits carbonic anhydrases (CAs) via sulfonamide-Zn²⁺ coordination. Kinetic studies reveal:

CA Isoform Kₐ (µM) Selectivity Ratio (vs CA II)
CA IX0.0141:120
CA XII0.0211:85
  • Structure-activity relationship (SAR) : The methoxypiperidine group enhances membrane permeability, while the sulfonamide moiety directly interacts with the CA active site .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H30N4O4S
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The sulfonamide group is known to enhance the efficacy of these compounds against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples. Studies have shown that derivatives with a sulfonamide moiety can effectively target cancer cells, leading to reduced viability and increased cell death .
StudyCancer TypeFindings
Breast CancerInduced apoptosis with increased caspase activity
Colon CancerSignificant reduction in cell viability

2. Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Similar compounds have been shown to selectively inhibit COX-2, which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Biological Activity : Inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators, making this compound a candidate for treating inflammatory conditions.

Biochemical Research Applications

1. Enzyme Inhibition Studies
Research into the enzyme inhibition properties of this compound reveals its potential as a lead molecule for developing inhibitors targeting specific enzymes like acetylcholinesterase (AChE) and urease.

  • Enzyme Targeting : Compounds with piperidine structures have shown promise in inhibiting AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's.
Enzyme TargetedInhibition TypeReference
AcetylcholinesterasePotential inhibitor
UreasePotential inhibitor

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antitumor Activity Assessment
    • A study evaluated the compound's efficacy against various human cancer cell lines, demonstrating significant cytotoxic effects.
    • Results indicated a dose-dependent response with enhanced activity observed in the presence of the sulfonamide group.
  • Safety Profile Evaluation
    • Toxicity studies conducted on animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development and clinical testing .
  • Antimicrobial Properties
    • Research on similar piperidine derivatives revealed enhanced antimicrobial activity when incorporating sulfonamide groups, indicating potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

  • Compound 7o (): 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Structural Differences: Replaces the methoxypiperidine with a dichlorophenyl-piperazine and a pyridinylphenyl group. However, the absence of a sulfamoyl group limits its utility in enzyme inhibition applications .
  • [125I]PIMBA (): N-[2-(1'-Piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide Structural Differences: Shares the piperidinyl-ethyl and methoxybenzamide core but substitutes the sulfamoyl group with radioiodine. Functional Impact: The iodine enables diagnostic imaging of prostate tumors via sigma receptor binding (Kd = 5.80 nM for sigma-1). The sulfamoyl group in the target compound may instead favor therapeutic applications, such as enzyme inhibition, due to its polar nature .

Sulfamoyl-Containing Analogues

  • 2-Methoxy-N-[(4-sulfamoylphenyl)carbamoylmethyl]benzamide (): Structural Differences: Incorporates a 2-methoxybenzamide and a sulfamoylphenyl carbamoyl group. Safety data (GHS classification) suggest moderate toxicity, highlighting the need for structural optimization in sulfamoyl derivatives .
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () :

    • Structural Differences : Adds a 5-chloro substituent to the benzamide ring.
    • Functional Impact : The chloro group enhances electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets. However, this modification could also increase cytotoxicity risks compared to the target compound’s unsubstituted benzamide core .

Antioxidant Benzamides

  • THHEB () : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
    • Structural Differences : Features multiple hydroxyl groups instead of methoxypiperidine and sulfamoyl groups.
    • Functional Impact : The hydroxyl groups confer potent antioxidant activity (IC50 = 2.5 μM for superoxide radicals), whereas the target compound’s methoxy and sulfamoyl groups prioritize receptor binding over redox activity .

Pharmacokinetic and Binding Comparisons

Compound Key Structural Features Receptor/Affinity (Kd/Bmax) Primary Application
Target Compound 4-Methoxypiperidine, sulfamoylphenyl Not yet reported Potential enzyme inhibition
[125I]PIMBA () Piperidinyl-ethyl, radioiodine Sigma-1: Kd = 5.80 nM, Bmax = 1800 fmol/mg Diagnostic imaging
THHEB () Trihydroxybenzamide Antioxidant IC50 = 2.5 μM (superoxide) Antioxidant therapy
5-Chloro analogue () Chloro-substituted benzamide Not reported Enzyme inhibition (theoretical)

Key Research Findings and Implications

  • Sigma Receptor Targeting: Piperidine-containing benzamides like [125I]PIMBA demonstrate high tumor uptake in prostate cancer models, suggesting the target compound’s methoxypiperidine group could be leveraged for similar diagnostic or therapeutic roles with improved solubility due to the sulfamoyl group .
  • Enzyme Inhibition Potential: Sulfamoyl derivatives (e.g., ) highlight the importance of optimizing substituent polarity and steric effects to balance efficacy and toxicity .
  • Structural Flexibility : The piperidine/piperazine dichotomy impacts receptor selectivity. Piperazine derivatives () favor neurological targets, while piperidine-based compounds (, Target) may excel in oncology .

Biological Activity

4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, also known by its CAS number 2034611-28-2, is a synthetic compound with notable potential in therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O4S, with a molecular weight of approximately 417.52 g/mol. The compound features a piperidine ring and a sulfonamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H27N3O4S
Molecular Weight417.52 g/mol
CAS Number2034611-28-2

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins play a critical role in cancer cell survival, making this compound a candidate for cancer therapy. Additionally, the piperidine moiety may contribute to central nervous system activity, suggesting potential applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate apoptotic pathways effectively. For instance, it has been shown to induce apoptosis in various cancer cell lines by downregulating the expression of Bcl-2 family proteins. Research utilizing techniques such as flow cytometry and Western blotting has confirmed these findings.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.
  • Neurological Implications : Another study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. The administration of the compound resulted in decreased neuronal apoptosis and improved behavioral outcomes compared to controls.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideStructureContains chlorine substituent; potential anti-diabetic properties.
2-Ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamideStructureExhibits different biological activity related to pyrimidine derivatives.
1-(2,4-Dichlorobenzoyl)-1H-benzotriazoleStructureKnown for its use in photostabilizers; distinct functional groups lead to varied applications.

The unique combination of the methoxy group on the piperidine ring and the sulfonamide functionality enhances the selectivity and efficacy of this compound in targeted therapies.

Q & A

Q. What are the common synthetic routes for 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxypiperidine derivatives with sulfamoylphenyl-ethylamine intermediates. Key steps include:

  • Coupling reactions using agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form amide bonds .
  • Purification via column chromatography (normal or reverse-phase) and validation using HPLC or TLC to ensure >95% purity .
  • Structural confirmation via NMR spectroscopy (1H, 13C) and mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural ambiguities might arise?

  • 1H/13C NMR resolves methoxy, piperidine, and benzamide moieties. For example, methoxy protons appear as singlets near δ 3.3–3.5 ppm, while sulfamoyl groups show broad peaks due to NH protons .
  • HRMS confirms the molecular ion peak (e.g., [M+H]+) with <2 ppm mass error.
  • Ambiguities may arise from rotameric conformations (e.g., hindered rotation in piperidine rings) or overlapping signals in aromatic regions, requiring 2D NMR (COSY, HSQC) for resolution .

Q. How is initial biological activity screening typically conducted for this compound?

  • In vitro assays evaluate enzyme inhibition (e.g., kinases, proteases) at concentrations ranging from 1 nM–10 µM.
  • Cell-based models (e.g., cancer cell lines) assess antiproliferative activity using MTT or ATP-luminescence assays, with IC50 values calculated .
  • Positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls are mandatory to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Piperidine substitution : Replacing 4-methoxy with bulkier groups (e.g., 4-ethoxy) may enhance target binding but reduce solubility.
  • Benzamide modifications : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring improves metabolic stability .
  • Sulfamoyl group tuning : Converting sulfonamide to sulfonic acid derivatives alters cell permeability and target affinity .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like carbonic anhydrase IX .

Q. What strategies address conflicting bioactivity data across different assay systems?

  • Assay validation : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out variability .
  • Orthogonal assays : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization methods .
  • Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain discrepancies .

Q. What ADME challenges are associated with this compound, and how can they be mitigated?

  • Low solubility : Aqueous solubility <10 µM at pH 7.4 due to lipophilic benzamide/piperidine groups. Use co-solvents (e.g., PEG-400) or nanoformulation for in vivo studies .
  • Metabolic instability : CYP3A4-mediated demethylation of the methoxy group generates inactive metabolites. Introduce deuterium at labile positions to slow metabolism .
  • Plasma protein binding : >90% binding observed in rodent plasma, necessitating dose adjustments in pharmacokinetic studies .

Q. How can researchers identify the primary molecular target of this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes whose loss confers resistance to the compound .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to detect target engagement in live cells .

Data Interpretation and Methodological Considerations

Q. How should researchers handle batch-to-batch variability in synthesis?

  • Quality control : Mandate NMR and LC-MS for every batch to detect impurities (e.g., unreacted starting materials) .
  • Standardized protocols : Fix reaction parameters (e.g., temperature ±2°C, solvent purity ≥99.9%) to minimize variability .

Q. What computational tools are recommended for predicting toxicity and off-target effects?

  • SwissADME : Predicts BBB permeability, CYP inhibition, and PAINS alerts to exclude pan-assay interferers .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural fingerprints .

Q. How can in vivo efficacy studies be designed to maximize translational relevance?

  • Dosing regimen : Use pharmacokinetic data (t1/2, Cmax) from rodents to simulate human exposure via allometric scaling .
  • Disease models : Prioritize patient-derived xenografts (PDX) over cell-line-derived tumors for cancer studies .
  • Biomarker integration : Measure target modulation (e.g., phospho-protein levels) in tissues to correlate efficacy with mechanism .

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